N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide is an intriguing organic compound characterized by its unique structural configuration, comprising a quinazoline core, an ethyl bridge, and a cinnamamide moiety, complemented with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide typically involves:
Step 1 Synthesis of the quinazoline core: : This can be achieved through the cyclization of an appropriate diamine with a nitrile in acidic or basic conditions.
Step 2 Introduction of the trifluoromethyl group: : This step requires the use of trifluoromethylating agents such as CF3I or trifluoromethyltrimethylsilane (TMSCF3) under suitable reaction conditions.
Step 3 Formation of the ethyl bridge: : This involves the alkylation of the quinazoline core using an appropriate alkyl halide.
Step 4 Attachment of the cinnamamide moiety: : Finally, the formation of the cinnamamide linkage is achieved through an amidation reaction between the ethyl-quinazoline intermediate and cinnamic acid or its derivatives.
Industrial Production Methods: Scaling up the synthesis for industrial purposes often involves:
Utilizing flow chemistry to ensure continuous and controlled addition of reagents.
Implementing purification techniques like crystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the quinazoline core or the cinnamamide moiety using oxidizing agents such as hydrogen peroxide or manganese dioxide.
Reduction: : Reduction reactions can target the imine group in the quinazoline core, employing reducing agents like sodium borohydride.
Substitution: : The compound is prone to nucleophilic substitution at the trifluoromethyl group when exposed to nucleophiles.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂), Manganese dioxide (MnO₂)
Reduction: : Sodium borohydride (NaBH₄)
Substitution: : Nucleophiles like thiols or amines
Major Products Formed:
Oxidation: : Formation of quinazoline N-oxide derivatives
Reduction: : Formation of tetrahydroquinazoline derivatives
Substitution: : Formation of substituted quinazoline derivatives
Scientific Research Applications
Chemistry
As a precursor in the synthesis of other complex organic molecules.
As a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure.
Biology
As a potential inhibitor of certain enzymes due to the presence of the quinazoline core, which is known for its biological activity.
Its structure suggests possible utility in studying receptor-ligand interactions in pharmacological research.
Medicine
The compound may exhibit pharmacological activity, particularly in the design of new therapeutic agents targeting central nervous system disorders.
Industry
Used in the development of advanced materials due to its structural rigidity and electronic properties conferred by the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide exerts its effects generally involves:
Molecular Targets: : It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : The compound may influence signaling pathways, particularly those related to its quinazoline core, which are often implicated in biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: : Other quinazoline derivatives might share similar biological activity but lack the trifluoromethyl group.
Trifluoromethylated Compounds: : Compounds like trifluoromethylbenzenes may exhibit similar electronic properties but without the quinazoline core's biological potential.
Uniqueness
The combination of the quinazoline core with a trifluoromethyl group and the cinnamamide linkage makes it a distinct entity with unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)12-13-24-18(27)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,24,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRWJXTZBGYHX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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